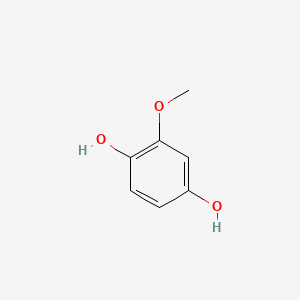

2-Methoxyhydroquinone

Description

This compound has been reported in Quercus acutissima, Symbiodinium, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2-methoxybenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQYHRQFABOIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231716 | |

| Record name | Methoxyhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-46-4 | |

| Record name | 2-Methoxyhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HI6HNR5U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methoxyhydroquinone: A Technical Guide to Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxyhydroquinone (MHQ), a phenolic compound of significant interest due to its role as a key intermediate in the biodegradation of lignin (B12514952) and its potential applications in various fields, including the development of redox-flow batteries. This document details its natural sources, biosynthetic pathways, and the experimental methodologies used for its study.

Natural Occurrence of this compound

This compound is a naturally occurring compound found across different biological kingdoms, primarily as an intermediate in the metabolic pathways of aromatic compounds. Its presence is most notably documented in fungi involved in lignin degradation and has also been reported in certain plant species.

Fungal Kingdom

The primary natural source of this compound is through the metabolic activity of various fungi, particularly white-rot fungi, which are efficient degraders of lignin.[1][2] Lignin, a complex aromatic biopolymer, is a major component of plant biomass and serves as a vast reservoir of aromatic compounds.[3][4] Fungi metabolize lignin-derived units, such as vanillin (B372448) and vanillic acid, leading to the formation of MHQ as a key intermediate.[5][6][7]

Key Fungal Species:

-

Phanerochaete chrysosporium : A well-studied white-rot fungus that degrades lignin-derived compounds, producing MHQ which is then further catabolized.[1][2]

-

Aspergillus niger : This fungus converts compounds like ferulic acid and coniferyl alcohol into vanillic acid and subsequently into MHQ.[5][6]

-

Polyporus dichrous : This species metabolizes vanillate (B8668496) in liquid cultures, with MHQ identified as a distinct intermediate in the catabolic pathway.[7]

Plant Kingdom and Other Organisms

While its role is most prominent in fungal metabolism, this compound has also been identified in other organisms. The PubChem database reports its presence in the following species[8]:

-

Quercus acutissima (Sawtooth Oak)

-

Symbiodinium (a genus of dinoflagellates, commonly known as zooxanthellae)

Quantitative Data on Natural Occurrence

Quantitative data on the concentration of this compound in its natural host organisms is scarce in the available literature. Its role as a metabolic intermediate means it is often transient and may not accumulate to high concentrations within the organism. The data presented below is derived from studies focused on bioconversion processes, where precursor compounds are supplied to engineered or wild-type microorganisms.

| Organism | Precursor Compound | Product | Yield/Concentration | Reference |

| Aspergillus niger (Engineered Strain) | Guaiacyl Lignin Units | Methoxyhydroquinone | Not specified, but accumulation demonstrated | [5],[6] |

| Polyporus dichrous | Vanillate | Methoxyhydroquinone | Identified as an intermediate, specific yield not provided | [7] |

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the catabolism of phenylpropanoid compounds derived from lignin, such as ferulic acid, vanillin, and vanillic acid. The pathways primarily involve oxidative processes catalyzed by specific fungal enzymes.

Fungal Biosynthetic Pathway from Lignin-Derived Aromatics

In fungi like Aspergillus niger, the pathway for MHQ production from related aromatic compounds has been elucidated through transcriptomic analysis and gene deletion studies.[5][6] The general pathway proceeds as follows:

-

Conversion to Vanillic Acid : Lignin-derived compounds like ferulic acid are converted to vanillic acid. This process can occur via a CoA-dependent β-oxidative pathway.[5] Vanillin, another common lignin breakdown product, is oxidized to vanillic acid.

-

Oxidation of Vanillin : The oxidation of vanillin to vanillic acid is catalyzed by the enzyme vanillin dehydrogenase (vdhA) .[5][6]

-

Hydroxylation of Vanillic Acid : Vanillic acid undergoes oxidative decarboxylation to form this compound. This critical step is catalyzed by vanillic acid hydroxylase (vhyA) .[5][6]

-

Further Degradation : MHQ is not typically an end product. It is further catabolized by ring cleavage. Enzymes such as methoxyhydroquinone 1,2-dioxygenase (mhdA) in A. niger and MHQ dioxygenases (PcMHQD1 and PcMHQD2) in P. chrysosporium catalyze the cleavage of the aromatic ring, channeling the products into central metabolism.[1][2][5][6]

Experimental Protocols

This section details the common methodologies employed for the isolation, characterization, and study of this compound and its biosynthetic pathways.

Fungal Culture and MHQ Production

-

Organism and Medium : Cultures of fungi, such as Aspergillus niger or Phanerochaete chrysosporium, are grown in a defined liquid medium. The medium typically contains a carbon source (e.g., glucose) and necessary salts. To induce the production of MHQ, a precursor compound like vanillin, vanillic acid, or ferulic acid is added to the culture.[5][6]

-

Incubation : Cultures are incubated under controlled conditions (e.g., specific temperature and pH) for a period ranging from several hours to days to allow for the bioconversion of the precursor.[5]

Extraction and Isolation of this compound

A general workflow for extracting and purifying MHQ from a fungal culture broth is outlined below. This protocol is adapted from general methods for isolating fungal benzoquinones.[9]

-

Filtration : The fungal culture is filtered, often through glass wool or cheesecloth, to separate the mycelial biomass from the liquid culture filtrate.[9]

-

Solvent Extraction : The aqueous filtrate is transferred to a separatory funnel and extracted multiple times with an equal volume of an organic solvent, such as ethyl acetate (B1210297) or methylene (B1212753) chloride.[9] The organic layers containing the target compound are combined.

-

Drying and Concentration : The combined organic extract is dried over an anhydrous salt (e.g., sodium sulfate) to remove residual water. The drying agent is then filtered off, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[9]

-

Purification by Column Chromatography : The crude extract is purified using column chromatography.

-

Stationary Phase : Silica gel (e.g., 60-120 mesh) is commonly used.[9]

-

Mobile Phase : A solvent gradient is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[9] Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound.

-

Characterization of this compound

The structure and purity of the isolated compound are confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the chemical structure, confirming the arrangement of protons and carbon atoms in the molecule.[10]

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[8]

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule, such as the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups.[8]

Enzyme Characterization Protocols

The study of enzymes involved in MHQ biosynthesis, such as vanillic acid hydroxylase and MHQ dioxygenase, involves several key steps:

-

Gene Identification : Genes encoding the target enzymes are identified using bioinformatics approaches, such as homology searches and analysis of transcriptome data from fungi grown on relevant aromatic compounds.[2][5]

-

Heterologous Expression : The identified gene is cloned into an expression vector and overexpressed in a host organism, typically Escherichia coli.[1][2]

-

Protein Purification : The recombinant enzyme is purified from the cell lysate, often using affinity chromatography (e.g., His-tag purification).[2]

-

Enzyme Assays : The activity of the purified enzyme is measured by monitoring the conversion of its substrate to the product over time. For example, the activity of vanillic acid hydroxylase would be determined by measuring the formation of MHQ from vanillic acid. Product formation can be quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

-

Kinetic Analysis : Steady-state kinetic parameters, such as Kₘ and kcat, are determined by measuring the initial reaction rates at various substrate concentrations.[1][2]

Conclusion

This compound is a pivotal molecule in the biological carbon cycle, acting as a key intermediate in the fungal degradation of lignin. Its biosynthesis from abundant natural precursors like vanillin highlights a sustainable route for its production. Understanding the enzymes and pathways involved not only deepens our knowledge of microbial metabolism but also provides powerful tools for metabolic engineering and the development of fungal cell factories for producing valuable aromatic compounds.[5][6] The detailed experimental protocols provided herein offer a framework for researchers to further investigate this compound and its biosynthetic origins.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Identification and characterization of methoxy- and dimethoxyhydroquinone 1,2-dioxygenase from Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2‐Methoxyhydroquinone from Vanillin for Aqueous Redox‐Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vanillic acid and methoxyhydroquinone production from guaiacyl units and related aromatic compounds using Aspergillus niger cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methoxyhydroquinone, an Intermediate of Vanillate Catabolism by Polyporus dichrous - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methoxybenzene-1,4-diol | C7H8O3 | CID 69988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. This compound(824-46-4) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methoxyhydroquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyhydroquinone, also known as 2,5-dihydroxyanisole, is a phenolic organic compound with the chemical formula C₇H₈O₃.[1][2] It is structurally characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group and two hydroxyl groups.[3] This compound serves as a versatile intermediate in organic synthesis and has garnered interest in the pharmaceutical and material science sectors for its biological activities and redox properties.[3][4] Notably, it is a precursor in the total synthesis of Geldanamycin (B1684428), an Hsp90 inhibitor, and exhibits anti-inflammatory effects by reducing TNF-α-induced production of the chemokine CCL2.[4][5] This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its key biological pathways and experimental workflows.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈O₃ | [1][2] |

| Molecular Weight | 140.14 g/mol | [6][7] |

| CAS Number | 824-46-4 | [6][8] |

| Appearance | Orange-brown to brown and gray crystalline powder and chunks. | [1][9] |

| Melting Point | 88-91 °C | [1][6][9] |

| Boiling Point | 180 °C at 24 mmHg; 311.3 °C at 760 mmHg | [1][2][8] |

| Density | 1.27 g/cm³ | [4][8] |

| Flash Point | 142.1 °C | [1][2] |

| Vapor Pressure | 0.000311 mmHg at 25 °C | [1][2] |

| pKa | 10.30 ± 0.18 (Predicted) | [1][9] |

| Refractive Index | 1.579 | [2][4] |

| Solubility | Water: Slightly soluble.[1][9] Methanol: Almost transparent solubility.[1][9] Ethanol: ~10 mg/mL.[10][11] DMSO: ~5 mg/mL.[10][11] Dimethylformamide (DMF): ~2 mg/mL.[10][11] | [1][9][10][11] |

Biological Activity and Synthetic Utility

This compound is a key precursor in the multi-step synthesis of Geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90).[4][10] The synthesis involves a series of complex organic reactions to construct the macrocyclic ansamycin (B12435341) structure.

In addition to its role in synthesis, this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of Chemokine (C-C motif) ligand 2 (CCL2) induced by Tumor Necrosis Factor-alpha (TNF-α) in vitro, with an IC₅₀ value of 64.3 µM.[5] This inhibition is significant in the context of inflammatory diseases where CCL2 plays a role in recruiting monocytes. The signaling cascade initiated by TNF-α often involves the activation of transcription factors like NF-κB and MAPK pathways, leading to the expression of inflammatory cytokines.

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[1]

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, which is sealed at one end, to a height of 1-2 mm.[1][12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) and attached to a thermometer.[1]

-

Approximate Determination: A preliminary rapid heating is performed to quickly determine an approximate melting range.[1]

-

Accurate Determination: The apparatus is cooled, and a fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[1]

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁-T₂.[1]

Solubility Determination

Methodology:

-

Preparation: A known mass (e.g., 25 mg) of this compound is placed in a small test tube.[6]

-

Solvent Addition: A measured volume (e.g., 0.75 mL) of the chosen solvent is added in small portions.[6]

-

Mixing: After each addition, the test tube is vigorously shaken to facilitate dissolution.[6]

-

Observation: The solubility is observed and categorized as soluble, partially soluble, or insoluble based on whether the solid dissolves completely.[13]

-

Temperature Control: The temperature should be recorded and kept constant throughout the experiment, as solubility is temperature-dependent.[8]

Spectroscopic Analysis

Methodology:

-

Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.[11]

-

Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.[11]

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a blank KBr pellet is typically run first for correction.[14]

Methodology:

-

Sample Preparation: For ¹H NMR, 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[15][16]

-

Filtration: If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogeneous solution.[15]

-

D₂O Shake (for -OH identification): To confirm the hydroxyl proton signals, a few drops of deuterium (B1214612) oxide (D₂O) can be added to the sample tube. After shaking, the -OH proton exchanges with deuterium, causing its peak to disappear from the spectrum.[17]

-

Analysis: The NMR tube is placed in the spectrometer, and the spectrum is acquired.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a solvent that does not absorb in the same region as the analyte (e.g., methanol, ethanol).[18]

-

Blank Measurement: The spectrophotometer is calibrated using a cuvette containing only the solvent (the "blank").[18]

-

Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance spectrum is recorded over the desired wavelength range (typically 200-400 nm for aromatic compounds).[19]

Safety and Handling

This compound is classified as an irritant.[1][2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12][20] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[20] It should be used in a well-ventilated area or under a fume hood. Avoid breathing dust.[1] In case of contact with skin or eyes, rinse immediately with plenty of water.[20]

This technical guide provides a foundational understanding of the physicochemical properties and relevant experimental considerations for this compound, intended to support its application in research and development.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CAS 824-46-4: this compound | CymitQuimica [cymitquimica.com]

- 4. Total Synthesis of the Hsp90 Inhibitor Geldanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 9. westlab.com [westlab.com]

- 10. Total synthesis of the Hsp90 inhibitor geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. education.com [education.com]

- 14. jascoinc.com [jascoinc.com]

- 15. NMR Sample Preparation [nmr.chem.umn.edu]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. repository.up.ac.za [repository.up.ac.za]

- 19. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 20. pennwest.edu [pennwest.edu]

2-Methoxyhydroquinone synthesis from vanillin mechanism

An In-depth Technical Guide to the Synthesis of 2-Methoxyhydroquinone from Vanillin (B372448)

Introduction

The synthesis of this compound (MHQ) from vanillin, a widely available and sustainable feedstock derived from lignin, represents a significant advancement in green chemistry.[1][2][3] Vanillin serves as an inexpensive and renewable starting material for producing redox-active hydroquinones, which are valuable in various applications, including as electrolytes in aqueous redox flow batteries.[4][5][6] This technical guide provides a comprehensive overview of the synthesis mechanism, detailed experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development and materials science. The primary transformation route is the Dakin oxidation, a reliable method for converting ortho- or para-hydroxylated phenyl aldehydes into benzenediols.[7][8][9]

Core Reaction Mechanism: The Dakin Oxidation

The conversion of vanillin (4-hydroxy-3-methoxybenzaldehyde) to this compound is achieved through the Dakin oxidation. This reaction is closely related to the Baeyer-Villiger oxidation and involves the oxidation of an aryl aldehyde with hydrogen peroxide in a basic medium to yield a hydroquinone (B1673460) and a carboxylate.[7][10]

The mechanism proceeds through several key steps:

-

Nucleophilic Addition : Under basic conditions, hydrogen peroxide forms a hydroperoxide anion (HOO⁻). This potent nucleophile attacks the electrophilic carbonyl carbon of the vanillin aldehyde group.[2][7]

-

Tetrahedral Intermediate Formation : This addition results in the formation of a tetrahedral intermediate.[7]

-

Rearrangement and Migration : The intermediate collapses, leading to the migration of the aryl group to the adjacent oxygen atom. This[1][4]-aryl migration is a critical step and results in the formation of a phenyl ester (formate ester in this case) and the elimination of a hydroxide (B78521) ion.[7]

-

Hydrolysis : The newly formed ester is then hydrolyzed by the hydroxide ions present in the basic solution. This saponification step involves another nucleophilic attack on the ester's carbonyl carbon.

-

Final Product Formation : The hydrolysis yields this compound (as a phenoxide ion) and formic acid. A final acid-base reaction between the phenoxide and formic acid gives the stable this compound product and a formate (B1220265) salt.[7]

Experimental Protocols & Quantitative Data

The synthesis of MHQ from vanillin can be performed using both batch and continuous processes. The reaction is highly exothermic (ΔR H m = -612.49 kJ mol⁻¹), necessitating careful thermal management, especially during scale-up.[2]

Batch Synthesis Protocol

A common laboratory-scale batch synthesis involves using an organic co-solvent to overcome the limited solubility of vanillin in water.[1]

Methodology:

-

Reactant Preparation : Prepare an aqueous solution of 0.1 M sodium hydroxide (NaOH). Dissolve sodium percarbonate (a stable source of hydrogen peroxide) in this solution.

-

Vanillin Solution : In a separate vessel, dissolve vanillin in a suitable organic solvent like tetrahydrofuran (B95107) (THF) or 2-methyl-THF.[1][2]

-

Reaction Initiation : Add the aqueous sodium percarbonate solution to the vanillin solution under vigorous stirring at a controlled temperature (e.g., 30 °C).[1]

-

Reaction and Quenching : The reaction is rapid, with conversions of up to 96% observed within 5 seconds.[4][11] The optimal reaction time is often short (e.g., 30 seconds) to minimize side reactions and degradation of the MHQ product under alkaline conditions.[4][11]

-

Phase Separation & Isolation : The formation of sodium carbonate as a byproduct induces a salting-out effect, leading to phase separation. MHQ preferentially dissolves into the organic THF-rich phase.[2] The organic phase can then be separated.

-

Purification : The final product is isolated by evaporating the solvent from the organic phase.[1][2]

Quantitative Data from Synthesis Studies

The reaction conditions significantly influence the yield and purity of the resulting this compound.

| Parameter | Batch Process | Continuous Flow (TCDC*) | Reference |

| Vanillin Concentration | 20 g L⁻¹ and 40 g L⁻¹ in THF | 200 g L⁻¹ in THF | [1][2] |

| Oxidant | Sodium Percarbonate in 0.1 M NaOH | Sodium Percarbonate (150 g L⁻¹) in 0.1 M NaOH | [1][2] |

| H₂O₂ Equivalents | ≥5 | 2.17 | [1][2] |

| Temperature | 30 °C | Not specified, exothermic | [1][2] |

| Reaction Time | 30 seconds (optimal) | Not applicable (continuous) | [4][11] |

| Achieved Yield | 75.8% | 83% | [2][4][11] |

| Product Purity | Not specified | 93.8% | [2] |

| Production Rate | Not applicable | ≈0.55 kg h⁻¹ | [1][2][3] |

*TCDC: Taylor-Couette Disc Contactor

Experimental Workflow Visualization

The general workflow for a batch synthesis process, from reactant preparation to final product isolation, can be visualized as a logical sequence of steps.

Factors Influencing Reaction Efficiency

Several factors are critical to achieving high yields and purity in the synthesis of MHQ from vanillin.

-

pH and Base : The reaction requires a basic medium to generate the hydroperoxide anion from hydrogen peroxide.[7] The choice and concentration of the base (e.g., NaOH) are crucial.

-

Solvent System : Due to vanillin's limited water solubility, a co-solvent like THF is essential to create a homogenous reaction environment, thereby increasing reaction rates.[1]

-

Oxidant Source : While aqueous hydrogen peroxide can be used, solid sodium percarbonate is often preferred as it is more stable, easier to handle, and its byproduct (sodium carbonate) aids in product separation via the salting-out effect.[1][2]

-

Reaction Time : The Dakin oxidation of vanillin is very fast. However, the product, MHQ, can degrade or undergo further oxidation under prolonged exposure to alkaline conditions, especially in the presence of air.[4][11] Therefore, a short reaction time is optimal.

The relationship between these components and the desired outcome can be visualized to underscore their importance in process optimization.

Conclusion

The synthesis of this compound from vanillin via the Dakin oxidation is a highly efficient and sustainable process. It leverages a renewable, lignin-derived feedstock to produce a valuable chemical with applications in energy storage and beyond.[2][3] For researchers and drug development professionals, understanding the underlying mechanism, optimizing reaction protocols, and controlling key experimental variables are paramount to achieving high yields and purity. The transition from batch to continuous flow processes further demonstrates the scalability and industrial viability of this green chemical transformation.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. Continuous Synthesis of 2‐Methoxyhydroquinone from Vanillin in a Taylor‐Couette Disc Contactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Continuous Synthesis of this compound from Vanillin in a Taylor-Couette Disc Contactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound from Vanillin for Aqueous Redox-Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 7. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Dakin Oxidation | Ambeed [ambeed.com]

- 10. Dakin Reaction [organic-chemistry.org]

- 11. 2‐Methoxyhydroquinone from Vanillin for Aqueous Redox‐Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Electrochemical Properties of 2-Methoxyhydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of 2-Methoxyhydroquinone (MHQ). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are interested in the redox behavior of this compound. The information presented herein is compiled from recent scientific literature, with a focus on quantitative data and detailed experimental methodologies.

Introduction

This compound, a derivative of hydroquinone, is a redox-active organic compound that has garnered significant interest for its potential applications in various fields, including as an electrolyte in aqueous redox-flow batteries.[1][2][3] Its electrochemical behavior is central to its functionality in such applications and is characterized by its ability to undergo reversible oxidation and reduction reactions.[4] Understanding the specifics of its electron transfer kinetics and redox potential is crucial for optimizing its performance and stability.

Electrochemical Data

The electrochemical properties of this compound have been investigated using techniques such as cyclic voltammetry. The key quantitative data from these studies are summarized in the tables below.

Table 1: Redox Potential of this compound

| Parameter | Value | Reference Electrode | Conditions | Source |

| Half-wave Potential (E₁/₂) | 320 mV | Ag/AgCl | 1 mM MHQ in 0.5 M H₃PO₄ | [1] |

| Half-wave Potential (E₁/₂) | 515 mV | SHE | 1 mM MHQ in 0.5 M H₃PO₄ | [1] |

Table 2: Performance in an Aqueous Redox-Flow Battery System

| Parameter | Value | Conditions | Source |

| Capacity Retention | 87.4% | After 250 cycles in a pumped redox-flow battery with p-benzoquinone as the other electrolyte in 0.5 M H₃PO₄ | [1] |

| Coulombic Efficiency | 97-99% | Over 250 cycles | [1] |

| Current Efficiency | 91-94% | Over 250 cycles | [1] |

| Current Density | 1.9 mA cm⁻² | Galvanostatic cycling | [1] |

| Solubility | ≈140 g L⁻¹ | In 0.5 M H₃PO₄ | [1] |

| Energy Density | 27.1 Wh L⁻¹ | At a voltage difference of 1 V | [1] |

Electrochemical Mechanism and Stability

The electrochemical behavior of this compound involves a reversible two-electron, two-proton transfer process, converting it to 2-methoxy-1,4-benzoquinone (MQ) and vice versa.[4] The stability of MHQ is highly dependent on the pH of the electrolyte. At insufficiently low pH, the formation of semiquinone intermediates and quinoid radicals can lead to decomposition.[1][5][6] However, the use of a phosphoric acid (H₃PO₄) electrolyte has been shown to stabilize these intermediates, enabling reversible cycling.[1][7]

Caption: Reversible two-electron, two-proton redox reaction of this compound.

Experimental Protocols

The following section details the methodology for a key experiment used to characterize the electrochemical properties of this compound.

Cyclic Voltammetry

Objective: To determine the redox potential and assess the electrochemical reversibility of this compound.

Materials and Equipment:

-

Working Electrode: Glassy carbon electrode

-

Reference Electrode: Ag/AgCl

-

Counter Electrode: Platinum wire

-

Electrolyte: 0.5 M Phosphoric acid (H₃PO₄)

-

Analyte: 1 mM this compound

-

Solvent: Deionized water

-

Potentiostat/Galvanostat

Procedure:

-

Prepare a 1 mM solution of this compound in 0.5 M H₃PO₄.

-

Assemble a three-electrode electrochemical cell with the glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode.

-

Immerse the electrodes in the analyte solution.

-

Perform cyclic voltammetry by scanning the potential from an initial potential to a vertex potential and then back to the final potential.

-

Vary the scan rate (e.g., from 50 to 1000 mV s⁻¹) to investigate the relationship between peak current and the square root of the scan rate, which provides insights into the diffusion-controlled nature of the reaction.[1]

-

The half-wave potential (E₁/₂) is determined as the average of the anodic and cathodic peak potentials.

Caption: A typical experimental workflow for the electrochemical analysis of this compound.

Conclusion

This compound exhibits well-defined electrochemical behavior, characterized by a reversible two-electron redox process. Its stability and electrochemical performance are significantly influenced by the choice of electrolyte, with phosphoric acid proving effective in stabilizing the molecule for applications such as aqueous redox-flow batteries. The data and protocols presented in this guide offer a solid foundation for further research and development involving this promising redox-active compound.

References

- 1. 2‐Methoxyhydroquinone from Vanillin for Aqueous Redox‐Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methoxyhydrochinon – Wikipedia [de.wikipedia.org]

- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 4. jackwestin.com [jackwestin.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound from Vanillin for Aqueous Redox-Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

2-Methoxyhydroquinone: An In-depth Technical Guide on its Antioxidant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyhydroquinone (2-MHQ) is a phenolic compound with demonstrated antioxidant properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its antioxidant action. The primary mechanisms include direct radical scavenging and modulation of key cellular signaling pathways, namely the Nrf2-ARE and MAPK pathways. This document synthesizes available data on its efficacy, details the experimental protocols used to elucidate its function, and provides visual representations of the involved signaling cascades to support further research and development.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between ROS production and the cell's ability to detoxify these reactive products leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can neutralize ROS and mitigate oxidative damage. This compound (2-MHQ), a derivative of hydroquinone, has emerged as a compound of interest due to its potential antioxidant and cytoprotective effects. Understanding its precise mechanism of action is crucial for its potential therapeutic applications.

Core Antioxidant Mechanisms

The antioxidant activity of 2-MHQ is multifaceted, involving both direct chemical interactions with free radicals and the modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

Phenolic compounds like 2-MHQ can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the radical and terminating the damaging chain reaction. The efficacy of this radical scavenging activity is commonly quantified using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays measure the concentration of the antioxidant required to scavenge 50% of the initial free radicals (IC50 value).

While specific IC50 values for this compound are not extensively reported in publicly available literature, the antioxidant potential of the broader class of hydroquinones is well-documented. For comparison, various natural hydroquinones have demonstrated potent radical scavenging activities in these assays.

Table 1: Radical Scavenging Activity of Structurally Related Hydroquinone Derivatives

| Compound | Assay | IC50 Value | Reference |

| Hydroquinone | Superoxide (B77818) Scavenging | 72 µM | [1] |

| Plastoquinones | DPPH Assay | 24.98 - 25.68 µM | [1] |

| Prenylated Hydroquinones | DPPH Assay | 93-97% scavenging at 230 µM | [1] |

Note: This table presents data for related compounds to provide a contextual understanding. Specific quantitative data for this compound is needed for a direct comparison.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, 2-MHQ is hypothesized to exert its antioxidant effects by influencing key signaling pathways that regulate the cellular response to oxidative stress.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.

Hydroquinones, including 2-MHQ, are known to be potential activators of the Nrf2-ARE pathway.[2][3] This activation leads to the increased expression of a suite of protective proteins, including antioxidant enzymes.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide range of cellular processes, including the response to stress. Three major MAPK families are the c-Jun N-terminal kinases (JNKs), the p38 MAPKs, and the extracellular signal-regulated kinases (ERKs). Oxidative stress is a known activator of the JNK and p38 MAPK pathways, which are often associated with apoptosis and inflammatory responses. The ERK pathway is more commonly linked to cell survival and proliferation. The interplay between these pathways is complex and context-dependent. It is plausible that 2-MHQ modulates these pathways to promote cell survival under oxidative stress conditions.

Effects on Endogenous Antioxidant Enzymes

A key aspect of the indirect antioxidant mechanism of 2-MHQ is its ability to upregulate the expression and activity of endogenous antioxidant enzymes. These enzymes constitute the primary cellular defense against ROS.

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx)

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): Located in peroxisomes, catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): This enzyme reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.

By activating the Nrf2 pathway, 2-MHQ can lead to an increase in the synthesis and activity of these critical enzymes, thereby enhancing the cell's capacity to neutralize ROS.

Table 2: Effect of this compound on Antioxidant Enzyme Activity

| Enzyme | Cell/Tissue Model | Treatment Concentration | Change in Activity | Reference |

| SOD | Data not available | Data not available | Data not available | |

| CAT | Data not available | Data not available | Data not available | |

| GPx | Data not available | Data not available | Data not available |

Note: This table is a template. Specific quantitative data on the effect of this compound on these enzymes is required to populate it.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of 2-MHQ's antioxidant mechanism.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of 2-MHQ in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a series of dilutions of the 2-MHQ stock solution.

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add a specific volume of each 2-MHQ dilution to the wells.

-

Add an equal volume of the DPPH solution to each well.

-

Include a control well containing the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of 2-MHQ.

Western Blot Analysis for Nrf2 and MAPK Pathway Proteins

Principle: Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate. This technique is essential for determining the activation of signaling pathways by observing changes in protein expression or phosphorylation status.

Protocol:

-

Culture cells to the desired confluency and treat with various concentrations of 2-MHQ for a specified time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., Nrf2, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Wash the membrane to remove unbound secondary antibody.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for Antioxidant Enzyme Gene Expression

Principle: qRT-PCR is a highly sensitive technique used to measure the amount of a specific mRNA transcript in a sample. This allows for the quantification of gene expression changes in response to a stimulus.

Protocol:

-

Treat cells with 2-MHQ as described for Western blotting.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Assess the quality and quantity of the isolated RNA.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., SOD, CAT, GPx, NQO1, HO-1), and a fluorescent dye (e.g., SYBR Green).

-

Run the PCR reaction in a real-time PCR machine.

-

Analyze the amplification data to determine the relative expression levels of the target genes, normalized to a housekeeping gene (e.g., GAPDH or β-actin).

Visualizing the Mechanisms: Signaling Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes involved in the antioxidant action of this compound.

Caption: Nrf2-ARE Signaling Pathway Activation by this compound.

Caption: MAPK Signaling Pathways in Oxidative Stress Response.

References

- 1. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essential role of Nrf2 in protection against hydroquinone- and benzoquinone-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Methoxyhydroquinone: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Methoxyhydroquinone, a key intermediate in various chemical syntheses and a subject of interest in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data.

Summary of Spectroscopic Data

The structural characteristics of this compound have been elucidated through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, providing a comprehensive spectral fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 3.82 | s | - | 3 | -OCH₃ |

| 6.62 | dd | 8.8, 2.9 | 1 | H-6 |

| 6.72 | d | 2.9 | 1 | H-3 |

| 6.78 | d | 8.8 | 1 | H-5 |

Solvent: CDCl₃, Instrument: 90 MHz Spectrometer

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 56.4 | -OCH₃ |

| 112.5 | C-3 |

| 115.7 | C-6 |

| 119.2 | C-5 |

| 141.0 | C-1 |

| 147.2 | C-2 |

| 149.8 | C-4 |

Solvent: CDCl₃, Instrument: 22.5 MHz Spectrometer

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound (Gas Phase)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3580 | Strong | O-H Stretch (Free Hydroxyl) |

| ~3000 | Medium | C-H Stretch (Aromatic) |

| ~2850 | Medium | C-H Stretch (Methyl) |

| ~1520 | Strong | C=C Stretch (Aromatic Ring) |

| ~1250 | Strong | C-O Stretch (Aryl Ether) |

| ~1100 | Strong | C-O Stretch (Phenolic) |

| ~800 | Strong | C-H Bend (Out-of-plane) |

Note: This data is from a gas-phase spectrum and may differ slightly from a solid-phase spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent |

| 292 | Methanol |

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid phenolic and aromatic compounds.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: The NMR spectra are acquired on a high-resolution Fourier Transform NMR spectrometer.

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are then referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid): A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1][2][3]

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the pure KBr pellet or salt plate is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., methanol) in a volumetric flask. This stock solution is then serially diluted to an appropriate concentration to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

-

Instrumentation: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: A cuvette containing the pure solvent is used as a blank to zero the instrument. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is then determined.[4]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 2-Methoxyhydroquinone (CAS 824-46-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyhydroquinone, also known as Methoxyquinol or 2,5-Dihydroxyanisole, is an organic phenolic compound with the CAS number 824-46-4.[1][2][3] It is characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group and two hydroxyl groups.[1] This molecule serves as a versatile building block in organic synthesis and has garnered significant interest for its biological activities, including antioxidant and anti-inflammatory properties.[1][4][5] Notably, it is a key precursor in the total synthesis of Geldanamycin, an Hsp90 inhibitor.[4][5] This document provides a comprehensive overview of its properties, relevant experimental protocols, and mechanisms of action.

Physicochemical Properties

This compound typically presents as a white to pale yellow or orange-brown crystalline solid.[1][6][7] It is slightly soluble in water but shows good solubility in various organic solvents.[4][6][8][9]

| Property | Value | Reference(s) |

| CAS Number | 824-46-4 | [1][2][3][6] |

| Molecular Formula | C₇H₈O₃ | [1][2][3][6][7] |

| Molecular Weight | 140.14 g/mol | [6][7][10][11] |

| Appearance | White to light orange/brown crystalline powder or chunks | [1][6][7][8][12] |

| Melting Point | 88-91 °C | [2][6][7][10][11] |

| Boiling Point | 180 °C at 24 mmHg 311.3 °C at 760 mmHg | [6][7][8][10] |

| Density | 1.16 - 1.27 g/cm³ (estimate) | [3][6][7] |

| Flash Point | 142.1 °C | [2][3][6][7] |

| Vapor Pressure | 0.000311 mmHg at 25 °C | [2][3][6][7] |

| pKa | 10.30 ± 0.18 (Predicted) | [7][10] |

| Water Solubility | Slightly soluble | [6][8][9][10] |

| Organic SolventSolubility | Ethanol: ~10 mg/mL DMSO: ~5 mg/mL DMF: ~2 mg/mL Methanol: Soluble | [4][5][10] |

Spectroscopic Data

The structural features of this compound give rise to characteristic spectroscopic signatures. The following table summarizes the expected data from key analytical techniques.[13][14][15]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic Protons (3H): Signals typically in the range of δ 6.5-7.0 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.Hydroxyl Protons (2H): Two broad singlets, chemical shift can vary depending on solvent and concentration.Methoxy Protons (3H): A sharp singlet around δ 3.8 ppm. |

| ¹³C NMR | Aromatic Carbons (6C): Signals in the δ 100-150 ppm region. Carbons attached to oxygen (C-OH, C-OCH₃) will be downfield.Methoxy Carbon (1C): A signal around δ 55-60 ppm. |

| Infrared (IR) | O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ due to the hydroxyl groups.C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methoxy group.C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A prominent peak at m/z = 140, corresponding to the molecular weight.[13]Fragmentation: Common fragmentation patterns would involve the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃). |

Biological Activity and Mechanisms of Action

This compound exhibits several important biological activities, primarily stemming from its redox-active hydroquinone (B1673460) structure.

Antioxidant Activity

The hydroquinone moiety allows the molecule to act as a potent antioxidant.[1] It can readily undergo a two-electron oxidation to form the corresponding 2-methoxy-1,4-benzoquinone, thereby neutralizing reactive oxygen species (ROS).[16] This reversible redox cycle is fundamental to its ability to scavenge free radicals.[16]

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects. It has been shown to reduce the production of Chemokine (C-C motif) ligand 2 (CCL2) induced by Tumor Necrosis Factor-alpha (TNF-α) in vitro, with a reported IC₅₀ value of 64.3 µM.[4][5] CCL2 is a critical chemokine involved in the recruitment of monocytes and other inflammatory cells. The inhibition of its production suggests a potential therapeutic role in inflammatory conditions.

Other Activities

-

Enzyme Inhibition: The compound is known to inhibit both Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[1]

-

Biosynthetic Precursor: It is a documented precursor in the chemical synthesis of Geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90).[4][5]

Experimental Protocols

Synthesis from Vanillin (B372448)

A green and continuous synthesis method has been developed to produce this compound from vanillin, a widely available lignin-derived chemical.[17] The following protocol is based on this approach.

Materials:

-

Vanillin

-

Hydrogen Peroxide (H₂O₂)

-

Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate

-

Taylor-Couette Disc Contactor (TCDC) reactor or standard batch reactor

Methodology:

-

Reaction Setup: Prepare an aqueous solution of sulfuric acid. In a separate vessel, dissolve vanillin in a suitable organic solvent like ethyl acetate.

-

Initiation: Feed the vanillin solution and the acidic aqueous solution into the reactor.

-

Oxidation: Slowly add hydrogen peroxide to the mixture. The reaction is an acid-catalyzed Baeyer-Villiger oxidation of vanillin, followed by hydrolysis to yield this compound and formic acid.

-

Phase Separation: After the reaction is complete (monitor by TLC or HPLC), allow the organic and aqueous phases to separate. The product will be predominantly in the organic phase.

-

Extraction & Neutralization: Collect the organic layer. Wash it sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by sublimation to yield high-purity this compound.[17]

Preparation of Stock Solutions

For in vitro experiments, a stock solution is typically prepared by dissolving the solid compound in a suitable organic solvent.[4]

-

Weigh the desired amount of solid this compound in a sterile container.

-

Add the solvent of choice (e.g., DMSO, ethanol) to achieve the target concentration (e.g., 10 mg/mL in ethanol).[4][5]

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to prevent oxidation, especially for long-term storage.

-

Ensure the solid is completely dissolved, using gentle warming or vortexing if necessary.

-

Store the stock solution at -20°C for stability.[4][10] The product is reported to be stable for at least 4 years under these conditions.[4]

Representative Anti-inflammatory Assay Protocol (CCL2 Inhibition)

This protocol is a representative methodology for assessing the inhibitory effect of this compound on TNF-α-induced CCL2 production in human airway cells, based on the cited literature.[4][5]

-

Cell Culture: Culture human airway epithelial cells (e.g., A549) in appropriate media until they reach 80-90% confluency.

-

Pre-treatment: Treat the cells with varying concentrations of this compound (dissolved in media from a DMSO stock) for 1-2 hours. Include a vehicle control (DMSO only).

-

Stimulation: Induce inflammation by adding a specific concentration of recombinant human TNF-α (e.g., 10 ng/mL) to the cell media.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for CCL2 production and secretion.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Quantification: Measure the concentration of CCL2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Plot the CCL2 concentration against the concentration of this compound. Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the TNF-α-induced CCL2 production.

Safety and Handling

This compound is classified as an irritant.[2][3] It is irritating to the eyes, respiratory system, and skin.[2][3][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-impermeable gloves, safety goggles with side-shields, and a lab coat.[11][18][19] A dust mask (e.g., N95) should be used when handling the powder.[11]

-

Handling: Avoid dust formation and inhalation.[18][19] Ensure adequate ventilation. Wash hands and any exposed skin thoroughly after handling.[4][18]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents and strong bases.[9][18][20] The compound may be light and air-sensitive.[8] For long-term storage, keeping it at -20°C under an inert gas is recommended.[4][10]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[18][20] For skin contact, wash off with soap and plenty of water.[18][20] If inhaled, move to fresh air.[18][20] Seek medical attention if irritation persists.[18][20]

References

- 1. CAS 824-46-4: this compound | CymitQuimica [cymitquimica.com]

- 2. 824-46-4 | this compound [chemindex.com]

- 3. This compound | 824-46-4 [chemnet.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. chembk.com [chembk.com]

- 7. lookchem.com [lookchem.com]

- 8. Methoxyhydroquinone 824-46-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. This compound CAS#: 824-46-4 [m.chemicalbook.com]

- 11. 2-甲氧基氢醌 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | 824-46-4 [chemicalbook.com]

- 13. Page loading... [guidechem.com]

- 14. This compound(824-46-4) 1H NMR [m.chemicalbook.com]

- 15. lehigh.edu [lehigh.edu]

- 16. mdpi.com [mdpi.com]

- 17. Continuous Synthesis of 2‐Methoxyhydroquinone from Vanillin in a Taylor‐Couette Disc Contactor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. echemi.com [echemi.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Biological Activity of 2-Methoxyhydroquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyhydroquinone (2-MHQ), a phenolic compound, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer and neuroprotective effects. This technical guide provides a comprehensive overview of the current understanding of 2-MHQ's biological functions, with a focus on its mechanisms of action, quantitative data from in vitro studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical sciences.

Introduction

This compound (CAS 824-46-4), also known as 2,5-dihydroxyanisole, is an organic compound belonging to the hydroquinone (B1673460) family.[1] Its structure, featuring a benzene (B151609) ring with two hydroxyl groups and one methoxy (B1213986) group, underpins its chemical reactivity and biological properties.[2] While it has been utilized as a precursor in the synthesis of compounds like the Hsp90 inhibitor geldanamycin, its intrinsic biological activities are of growing interest.[3][4] This guide will delve into the known anti-inflammatory and antioxidant properties of 2-MHQ and explore its potential as an anticancer and neuroprotective agent based on evidence from structurally related compounds.

Anti-inflammatory Activity

The most well-characterized biological activity of this compound is its anti-inflammatory effect. This has been demonstrated through the inhibition of pro-inflammatory cytokine production in human airway epithelial cells.

Inhibition of TNF-α-induced CCL2 Production

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that can induce the expression of various chemokines, including Chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). CCL2 plays a crucial role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation.

In a key study, this compound was shown to inhibit the production of CCL2 in human airway cells stimulated with TNF-α.[5]

Quantitative Data:

| Compound | Cell Line | Stimulant | Parameter Measured | IC50 Value | Reference |

| This compound | Human Airway Cells | TNF-α | CCL2 Production | 64.3 µM | [5] |

Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of methoxyphenolic compounds, including 2-MHQ, have been investigated. Interestingly, the inhibition of CCL2 production by these compounds does not appear to be mediated by the inhibition of the NF-κB signaling pathway, a common target for anti-inflammatory drugs.[5] Instead, evidence suggests a post-transcriptional mechanism involving the RNA-binding protein HuR.[5] HuR is known to bind to AU-rich elements in the 3'-untranslated region of many mRNAs encoding inflammatory proteins, thereby stabilizing them and promoting their translation. By inhibiting the binding of HuR to its target mRNAs, 2-MHQ may reduce the stability and translation of CCL2 mRNA, leading to decreased protein production.

References

- 1. 2-Methoxy-1,4-naphthoquinone (MNQ) induces apoptosis of A549 lung adenocarcinoma cells via oxidation-triggered JNK and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sketchviz.com [sketchviz.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Thermal Stability of 2-Methoxyhydroquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyhydroquinone (2-MHQ), a derivative of hydroquinone, is a significant intermediate in the synthesis of various pharmaceuticals and a key component in emerging technologies such as aqueous redox-flow batteries. Its chemical structure, featuring both hydroxyl and methoxy (B1213986) functional groups on a benzene (B151609) ring, dictates its reactivity, stability, and potential applications. An understanding of the thermal stability of this compound is paramount for its safe handling, storage, and processing, particularly in drug development where thermal degradation can compromise the efficacy and safety of active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of the thermal stability of this compound. It consolidates available data on its thermal properties, outlines detailed experimental protocols for its analysis, and presents a plausible thermal decomposition pathway. The information herein is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and utilization of this compound.

Physicochemical and Thermal Properties

A summary of the key physicochemical and thermal properties of this compound is presented in Table 1. These properties are fundamental to understanding the compound's behavior under various thermal conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₃ | [1][2] |

| Molecular Weight | 140.14 g/mol | [2][3] |

| CAS Number | 824-46-4 | [1][3] |

| Melting Point | 88-91 °C | [3] |

| Boiling Point | 311.3 °C at 760 mmHg | [1][4] |

| Decomposition Temperature | 235 °C (decomposes) | [3] |

| Flash Point | 142.1 °C | [1][4] |

Table 1: Physicochemical and Thermal Properties of this compound

Experimental Protocols for Thermal Analysis

The thermal stability of this compound can be rigorously assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following sections detail the standard experimental methodologies for these techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the onset of decomposition and the kinetics of mass loss.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

-

Ensure the this compound sample is of high purity and finely powdered to ensure uniform heat distribution.

-

Accurately weigh 5-10 mg of the sample into a ceramic or platinum crucible.

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (or air/oxygen for oxidative stability studies) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass and temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and decomposition enthalpies.

Instrumentation: A calibrated differential scanning calorimeter is required.

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered this compound sample into an aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation before decomposition. An empty, hermetically sealed aluminum pan is to be used as a reference.

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 300 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the differential heat flow and temperature.

Data Presentation: Representative Thermal Analysis

While extensive experimental TGA and DSC data for this compound are not widely published, the following tables present representative data based on the known properties of phenolic compounds and the single reported decomposition temperature.

Representative Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 30 - 230 | < 1 | Stable, minimal mass loss |

| 230 - 350 | ~ 50 | Onset of major decomposition |

| 350 - 600 | ~ 40 | Continued decomposition and char formation |

| Residual Mass at 600 °C | ~ 10 | Char residue |

Table 2: Representative TGA Data for this compound in an Inert Atmosphere

Representative Differential Scanning Calorimetry (DSC) Data

| Peak Type | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Endotherm | ~88 | ~91 | ~150 | Melting |

| Exotherm | ~235 | ~250 | - | Onset of thermal decomposition |

Table 3: Representative DSC Data for this compound in an Inert Atmosphere

Mandatory Visualizations

Experimental Workflow for Thermal Stability Assessment

Caption: Experimental workflow for assessing the thermal stability of this compound.

Proposed Thermal Decomposition Pathway

Based on studies of related methoxyphenols, a plausible initial step in the thermal decomposition of this compound is the homolytic cleavage of the O-CH₃ bond, which is generally weaker than the C-C and C-O bonds of the aromatic ring.

Caption: Proposed initial step in the thermal decomposition of this compound.

Discussion of Thermal Decomposition

The thermal decomposition of this compound is a complex process. In an inert atmosphere, the initial decomposition is likely initiated by the cleavage of the methoxy group's O-CH₃ bond, as it is typically the most labile bond in such structures. This would result in the formation of a 2,5-dihydroxyphenoxy radical and a methyl radical. These highly reactive radical species can then undergo a variety of secondary reactions, including hydrogen abstraction, rearrangement, and polymerization, ultimately leading to the formation of a complex mixture of smaller volatile molecules and a stable carbonaceous char.

In an oxidative atmosphere (e.g., air), the decomposition mechanism would be further complicated by oxidation reactions, likely leading to a lower onset of decomposition and different decomposition products, such as carbon oxides.

It is important to note that the stability of this compound is also affected by other factors, such as pH and light exposure. Under electrochemical conditions, it is known to form semiquinone and quinoid radicals, which can lead to dimerization and other degradation pathways.

Conclusion

This technical guide has provided a detailed overview of the thermal stability of this compound, presenting its known physicochemical properties, outlining standard experimental protocols for its thermal analysis, and proposing a plausible decomposition pathway. The provided data and methodologies serve as a valuable resource for ensuring the safe and effective use of this compound in research, drug development, and other industrial applications. Further experimental studies are warranted to fully elucidate the complex thermal degradation mechanism and to quantify the decomposition kinetics under various conditions.

References

In-Depth Technical Guide to the Crystal Structure of 2-Methoxyhydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2-methoxyhydroquinone, a key intermediate in various chemical syntheses and a molecule of interest in medicinal chemistry. This document outlines the crystallographic parameters, experimental procedures for its synthesis and crystallization, and explores its known biological significance.

Core Crystallographic Data

The crystallographic data for 2-methoxy-1,4-benzoquinone has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 626643 . The primary citation for this crystal structure is a 2007 publication in Dalton Transactions.

Table 1: Crystallographic Data for 2-Methoxy-1,4-benzoquinone

| Parameter | Value |

| CCDC Deposition Number | 626643 |

| Empirical Formula | C₇H₆O₃ |

| Formula Weight | 138.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.358(2) |

| b (Å) | 6.901(2) |

| c (Å) | 10.793(3) |

| α (°) | 90 |

| β (°) | 105.99(3) |

| γ (°) | 90 |

| Volume (ų) | 597.8(3) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.533 |

| Absorption Coefficient (mm⁻¹) | 0.124 |

| F(000) | 288 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |

| Theta range for data collection (°) | 2.59 to 27.50 |

| Reflections collected | 4321 |